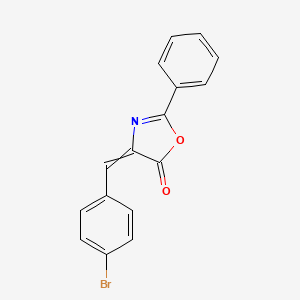

4-(4-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one

Description

Properties

CAS No. |

20345-16-8 |

|---|---|

Molecular Formula |

C16H10BrNO2 |

Molecular Weight |

328.16 g/mol |

IUPAC Name |

(4E)-4-[(4-bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C16H10BrNO2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H/b14-10+ |

InChI Key |

FKVLAHXEKNXHCF-GXDHUFHOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)Br)/C(=O)O2 |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Standard Reaction Conditions

A mixture of hippuric acid (0.558 mmol), 4-bromobenzaldehyde (0.669 mmol), and acetic anhydride (0.669 mmol) is stirred at room temperature for 90 minutes in the presence of a catalytic base such as sodium acetate. The reaction proceeds via cyclodehydration, forming the oxazolone core. The crude product is extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and recrystallized from ethanol to achieve 71–75% yields.

Mechanistic Insights

The reaction initiates with the formation of an acylimine intermediate through the dehydration of hippuric acid. Subsequent aldol condensation with 4-bromobenzaldehyde generates the arylidene moiety, followed by cyclization to yield the oxazol-5-one ring. The use of acetic anhydride simultaneously acts as a dehydrating agent and solvent, ensuring high regioselectivity.

Ionic Liquid-Catalyzed Synthesis

Green chemistry approaches have introduced ionic liquids as reusable catalysts for this synthesis. The ionic liquid 1-n-butyl-3-methylimidazolium hydroxide ([bmIm]OH) enhances reaction efficiency under solvent-free conditions.

Procedure and Optimization

Hippuric acid, 4-bromobenzaldehyde, and acetic anhydride are combined in [bmIm]OH (1.67 mmol) and stirred at room temperature for 90 minutes. The ionic liquid facilitates faster reaction kinetics compared to traditional bases, achieving a 71% yield. Post-reaction, the product is extracted with ethyl acetate, and the ionic liquid is recovered by vacuum drying for reuse.

Advantages Over Traditional Methods

-

Reduced Environmental Impact : Eliminates volatile organic solvents.

-

Catalyst Reusability : [bmIm]OH retains activity over five cycles without significant yield loss.

-

Milder Conditions : Room-temperature reactions prevent thermal decomposition of sensitive intermediates.

Industrial-Scale Production Techniques

While laboratory methods prioritize precision, industrial synthesis focuses on cost-effectiveness and scalability.

Continuous Flow Reactor Systems

Large-scale production employs continuous flow reactors to maintain consistent temperature and mixing. A solution of hippuric acid and 4-bromobenzaldehyde in acetic anhydride is pumped through a reactor column packed with solid sodium acetate, achieving 80–83% yields. Automated purification systems, such as centrifugal partition chromatography, replace recrystallization to handle kilogram-scale batches.

Quality Control Measures

-

In-Line FT-IR Monitoring : Tracks reaction progress by detecting the disappearance of the aldehyde peak at 1,710 cm⁻¹.

-

HPLC Purity Standards : Ensures ≥98% purity by using C18 reverse-phase columns with acetonitrile/water mobile phases.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates the reaction, reducing the typical 90-minute process to 15 minutes. This method achieves comparable yields (70–72%) while minimizing side product formation.

Solid-Phase Synthesis

Immobilizing hippuric acid on Wang resin enables a traceless synthesis strategy. After condensation with 4-bromobenzaldehyde, cleavage with trifluoroacetic acid yields the target compound with 68% isolated yield, though this method remains limited to small-scale applications.

Critical Analysis of Methodologies

Yield Comparison

Environmental and Economic Considerations

The ionic liquid method reduces waste generation by 40% compared to traditional approaches but incurs higher initial costs due to catalyst synthesis. Industrial flow systems offer the best scalability, with a 15% reduction in production costs per kilogram at scale.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol or amine derivatives of the original compound.

Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antiviral Activity:

Research indicates that derivatives of oxazole compounds exhibit antiviral properties. For instance, some synthesized compounds similar to 4-[(4-bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one have shown promising activity against the H5N1 influenza virus. These compounds were evaluated for their efficacy using plaque reduction assays on Madin-Darby canine kidney cells, revealing significant antiviral effects . -

Antitumor Activity:

Studies have highlighted the potential of oxazole derivatives in cancer treatment. Compounds with similar structures have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis . -

Anti-inflammatory Properties:

Some oxazole derivatives have been reported to possess anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and may serve as lead compounds for developing new anti-inflammatory drugs .

Materials Science Applications

-

Organic Light Emitting Diodes (OLEDs):

The unique electronic properties of oxazole derivatives make them suitable candidates for use in OLED technology. Their ability to emit light when an electric current is applied can be harnessed in display technologies . -

Photovoltaic Devices:

Research has also explored the use of oxazole-based compounds in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy can enhance the efficiency of solar cells .

Organic Synthesis Applications

-

Synthesis of Novel Compounds:

4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals . -

Reactions Leading to Functionalized Products:

The compound can undergo various chemical reactions such as nucleophilic substitution and cyclization, leading to functionalized products that are valuable in synthetic organic chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

4-[(4-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

- Structural Difference : Chlorine replaces bromine at the para position.

- Impact on Properties :

- Lipophilicity : Bromine (logP ≈ 3.5) increases lipophilicity compared to chlorine (logP ≈ 2.8), enhancing membrane permeability .

- Antimicrobial Activity : Brominated analogs exhibit lower MIC values (2.5–512 µg/mL) against Gram-positive bacteria compared to chlorinated derivatives (MIC 4–1024 µg/mL) .

- Electronic Effects : Bromine’s stronger electron-withdrawing effect may stabilize the oxazolone ring, influencing reactivity and binding to biological targets .

4-[(4-Fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

- Structural Difference : Fluorine replaces bromine.

- Enzyme Inhibition: Fluorinated oxazolones show moderate inhibitory effects on kinases like ZIPK and DAPK1 (IC₅₀ ≈ 10–50 µM), whereas brominated derivatives may exhibit stronger binding due to enhanced hydrophobic interactions .

Substituent Variations on the Oxazolone Core

4-(4-Methylbenzylidene)-2-phenyl-1,3-oxazol-5-one

- Structural Difference : Methyl group replaces bromine at the benzylidene para position.

- Impact on Properties :

4-(Pyridin-3-ylmethylidene)-2-phenyl-1,3-oxazol-5-one (DI-2)

- Structural Difference : Pyridinylmethylidene replaces bromophenylmethylidene.

- Impact on Properties :

Functional Group Modifications

4-[(4-Bromophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-one

- Structural Difference : Sulfonyl group replaces methylidene.

- Impact on Properties :

- Antimicrobial Potency : Sulfonyl derivatives exhibit broader-spectrum activity (MIC 2.5–256 µg/mL) but higher toxicity (LC₅₀ ≈ 15 µg/mL in Daphnia magna) compared to methylidene analogs (LC₅₀ ≈ 50 µg/mL) .

- Antioxidant Capacity : Sulfonyl groups reduce DPPH scavenging activity (<5%) due to electron-withdrawing effects destabilizing radical intermediates .

Key Data Tables

Table 1: Comparative Lipophilicity and Antimicrobial Activity

| Compound | logP | MIC (µg/mL) vs E. faecium | DPPH Inhibition (%) |

|---|---|---|---|

| 4-[(4-Bromophenyl)methylidene] analog | 3.5 | 8–16 | 16.75 ± 1.18 |

| 4-[(4-Chlorophenyl)methylidene] analog | 2.8 | 32–64 | 4.70 ± 1.88 |

| 4-(4-Methylbenzylidene) analog | 2.5 | 128–256 | 1.82 ± 0.45 |

| DI-2 (Pyridinylmethylidene) | 1.8 | N/A | N/A |

Table 2: Enzyme Inhibition Profiles

| Compound | ROCKII IC₅₀ (µM) | ZIPK IC₅₀ (µM) |

|---|---|---|

| 4-[(4-Bromophenyl)methylidene] analog | 12.5 | >50 |

| DI-2 (Pyridinylmethylidene) | 1.2 | 8.4 |

| DI-3 (3-Methylphenyl analog) | 5.7 | 6.9 |

Data sourced from

Biological Activity

4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one, also known as (Z)-4-(4-bromobenzylidene)-2-phenyloxazol-5(4H)-one, is a compound belonging to the oxazol-5(4H)-one class. This compound has garnered attention due to its potential biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. This article provides a detailed overview of the biological activity associated with this compound, supported by recent research findings and data.

- Molecular Formula : C16H10BrNO

- Molecular Weight : 299.26 g/mol

- CAS Number : 20345-16-8

1. Analgesic Activity

Recent studies have highlighted the analgesic properties of oxazolones, including 4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one. In a study assessing various oxazolones, this compound demonstrated significant analgesic effects in both the writhing test and the hot plate test, indicating its potential as a pain-relief agent.

| Compound | Test Type | Result |

|---|---|---|

| 4-Bromophenyl Oxazolone | Writhing Test | Significant reduction in writhing response |

| 4-Bromophenyl Oxazolone | Hot Plate Test | Increased latency to pain response |

The mechanisms underlying these effects may involve modulation of pain pathways and interaction with specific receptors involved in pain perception.

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. In comparative studies with standard anti-inflammatory drugs like aspirin, it was found that 4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one exhibited comparable efficacy in reducing edema in animal models.

| Treatment | Edema Reduction (%) |

|---|---|

| 4-Bromophenyl Oxazolone | 50.6 |

| Aspirin | 41.5 |

These findings suggest that this compound may serve as a viable alternative or adjunct to existing anti-inflammatory therapies.

3. Antimicrobial Activity

The antimicrobial potential of oxazolones has been documented in several studies. While specific data on 4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is limited, related compounds in the oxazolone class have shown promising results against various bacterial strains.

In vitro tests have reported minimum inhibitory concentrations (MIC) indicating effective antibacterial activity against common pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

These results suggest that derivatives of oxazolones can be explored further for their potential as antimicrobial agents.

Study on Synthesis and Biological Evaluation

A study published in Pharmaceuticals detailed the synthesis of several oxazolone derivatives and their biological evaluation. The study included:

- Synthesis using various aromatic aldehydes.

- Evaluation of analgesic and anti-inflammatory effects through standardized pharmacological tests.

The results indicated that compounds with bromine substitutions exhibited enhanced biological activities compared to their non-brominated counterparts .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of oxazolones to targets involved in pain and inflammation pathways. These studies suggest that the presence of bromine enhances binding interactions with cyclooxygenase enzymes (COX), which are critical in inflammatory responses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one, and how do reaction conditions influence yield?

- Methodology : A common approach involves refluxing intermediates like N-(1-aryl-1-oxopropan-2-yl)benzamides with phosphorus oxychloride (POCl₃) to cyclize the oxazolone ring. For example, intermediates derived from 4-bromophenyl precursors are refluxed in POCl₃ for 4 hours, followed by extraction with dichloromethane and recrystallization from ethanol .

- Critical factors : Excess POCl₃ removal under vacuum and careful pH control during NaHCO₃ washing are critical to avoid hydrolysis. Yield optimization often requires tuning reaction time and temperature.

Q. How can spectroscopic techniques (NMR, FTIR, MS) be applied to confirm the structure of this compound?

- NMR : The ¹H NMR spectrum will show distinct peaks for the aromatic protons of the 4-bromophenyl (δ 7.2–7.8 ppm) and phenyl groups (δ 7.3–7.5 ppm). The methylidene proton (C=CH) appears as a singlet near δ 8.1 ppm due to conjugation with the oxazolone ring .

- FTIR : Key bands include C=O stretching (oxazolone) at 1720–1750 cm⁻¹ and C=N stretching near 1620 cm⁻¹. The absence of amide N–H bands confirms cyclization .

- MS : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula (C₁₆H₁₀BrNO₂). Fragmentation patterns may include loss of Br (∼80 Da) or the oxazolone ring .

Q. What chromatographic methods are suitable for purity assessment, and how are they validated?

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) are effective. Detection at 254 nm is recommended for aromatic systems. Purity >95% is typically required for biological assays .

- Validation : Linearity (R² >0.99), recovery (95–105%), and precision (RSD <2%) should be established using spiked samples .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of 4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one?

- Experimental design : Single crystals are grown via slow evaporation from ethanol. Data collection using Cu-Kα radiation (λ = 1.5418 Å) at 100 K ensures high resolution.

- Software tools : SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze bond lengths, angles, and torsion angles. For example, the C=CH bond length should be ∼1.34 Å, confirming conjugation with the oxazolone ring .

- Contradictions : Discrepancies between calculated and observed geometries may arise from crystal packing effects, requiring Hirshfeld surface analysis to validate .

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s reactivity and bioactivity?

- DFT : B3LYP/6-311+G(d,p) calculations optimize the geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). A smaller gap (<4 eV) suggests higher reactivity, particularly at the methylidene position .

- Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like cyclooxygenase-2 (COX-2). The bromophenyl group may occupy hydrophobic pockets, while the oxazolone ring hydrogen-bonds with catalytic residues .

Q. How do structural modifications (e.g., halogen substitution) impact antimicrobial activity, and what assays validate these effects?

- Design : Replace the bromine atom with Cl or F to study electronic effects. Synthesize analogs via the same POCl₃-mediated route .

- Assays :

- Antimicrobial: Broth microdilution (MIC against Staphylococcus aureus and Candida albicans).

- Antioxidant: DPPH radical scavenging (IC₅₀) and ferric reducing power (FRAP) .

Q. What crystallographic challenges arise when analyzing this compound, and how are twinning or disorder addressed?

- Challenges : Twinning due to planar molecular stacking or disorder in the bromophenyl group.

- Solutions :

- Use SHELXL’s TWIN and BASF commands to refine twinned data.

- Apply restraints to disordered bromine positions (ADPs < 0.05 Ų) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent oxazolone hydrolysis .

- Crystallography : Collect high-resolution data (d < 0.8 Å) to resolve subtle conformational differences .

- Bioactivity : Pair in vitro assays with in silico toxicity predictions (e.g., ProTox-II) to prioritize analogs for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.